REACTION_CXSMILES
|
CCCCCC.[H-].C([Al+]CC(C)C)C(C)C.[O:17]1[C:22]2([CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)[O:21][CH2:20][CH2:19][CH2:18]1.Cl>C(Cl)Cl.CO>[CH:22]1([O:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
O1CCCOC12CCCCC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 minutes at room temperature
|
Duration
|
20 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water, with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography through 25 g of silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of diethyl ether and hexane as the eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 774 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 0.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |